molecular formula C8H13NO3 B1418578 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid CAS No. 1018565-95-1

2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid

Cat. No. B1418578
M. Wt: 171.19 g/mol
InChI Key: PVOSNEINDNMSSD-UHFFFAOYSA-N
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Description

“2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid” appears to be a complex organic compound. However, there is limited information available specifically about this compound. It seems to contain a piperidine ring, which is a common structure in many pharmaceuticals12. Piperidine derivatives are known to exhibit a wide variety of biological activities12.



Molecular Structure Analysis

The molecular structure of “2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid” is not explicitly mentioned in the search results. However, it likely contains a piperidine ring, a common structure in many pharmaceuticals12.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid”. However, piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid” are not explicitly mentioned in the search results.


Scientific Research Applications

1. Synthesis and Analysis Techniques

  • Click One Pot Synthesis and Spectral Analyses: A study discusses the synthesis of related compounds, such as Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, using a one-pot strategy. This process involves FT-IR, NMR spectroscopy, and TOF-MS spectrometry, highlighting advanced techniques in chemical synthesis and analysis (Ahmed et al., 2016).

2. Applications in Ligand and Drug Design

  • Useful Ligand Component in Metal Complexes: The compound [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, a related compound, is noted for its role in promoting lower energy electronic absorption in metal complexes. This makes it valuable in ligand design for anchoring to semiconductor surfaces (Zong et al., 2008).

3. Biological and Pharmaceutical Research

  • Brine Shrimp Cytotoxicity Assay: Compounds related to 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid have been screened for cytotoxicity using brine shrimp assays. This demonstrates their potential applications in pharmacological and toxicological studies (Ahmed et al., 2016).

4. Structural and Mechanistic Insights

  • Structural Characterization by X-Ray Diffraction: The structural characterization of related compounds, like 2-amino-2-oxoacetic acid, using X-ray powder diffraction provides insights into their molecular structure and potential medicinal properties as antitumor and antidiabetic agents (Delgado et al., 2019).

5. Chemical Reactivity and Properties

  • Synthesis and Properties of Derivatives: The synthesis and characterization of derivatives like n-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters provide valuable insights into the physicochemical and biological characteristics of these compounds, potentially leading to the discovery of new medicines (Altukhov, 2014).

Safety And Hazards

The safety and hazards associated with “2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid” are not explicitly mentioned in the search results. However, it’s important to handle all chemicals with appropriate safety precautions.


Future Directions

Piperidine derivatives continue to be an active area of research in the field of drug discovery12. Future research may focus on developing new synthesis methods, exploring different chemical reactions, and investigating the biological activities of these compounds. However, specific future directions for “2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid” are not explicitly mentioned in the search results.


properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6-3-2-4-9(5-6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOSNEINDNMSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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